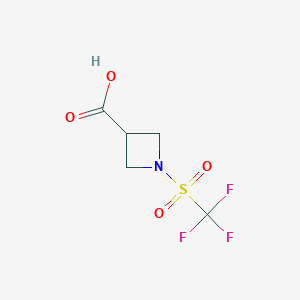
1-(三氟甲基磺酰基)氮杂环丁烷-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Trifluoromethanesulfonylazetidine-3-carboxylic acid is a unique chemical compound characterized by its azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The presence of the trifluoromethylsulfonyl group adds significant reactivity and versatility to the compound, making it valuable in various scientific and industrial applications.
科学研究应用
1-Trifluoromethanesulfonylazetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it valuable in the study of enzyme interactions and protein modifications.
Industry: The compound is used in material science for the development of advanced polymers and coatings.
作用机制
Target of Action
1-(Trifluoromethylsulfonyl)azetidine-3-carboxylic acid is a versatile chemical compound used in scientific research. It is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific proteins or enzymes that the ADCs or PROTACs are designed to interact with.
Mode of Action
Instead, it serves as a bridge between the antibody or PROTAC and the drug molecule . The specific mode of action will therefore depend on the drug molecule that is attached to the linker.
Biochemical Pathways
The biochemical pathways affected by 1-(Trifluoromethylsulfonyl)azetidine-3-carboxylic acid will depend on the specific ADC or PROTAC it is part of . ADCs and PROTACs are designed to target specific proteins or enzymes, and the biochemical pathways they affect will be those in which the target protein or enzyme is involved.
Result of Action
The molecular and cellular effects of 1-(Trifluoromethylsulfonyl)azetidine-3-carboxylic acid are determined by the ADC or PROTAC it is part of . These effects can range from the inhibition of a specific enzyme to the induction of cell death, depending on the drug molecule attached to the linker.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethylsulfonyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the treatment of azetidine with catalytic amounts of gold complexes in the presence of specific reagents can lead to the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler derivatives or the removal of the trifluoromethylsulfonyl group.
Substitution: The azetidine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the azetidine ring .
相似化合物的比较
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Trifluoromethylsulfonyl aziridine: A three-membered ring analogue with similar reactivity.
Trifluoromethylsulfonyl pyrrolidine: A five-membered ring analogue with distinct properties.
Uniqueness: 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid stands out due to its four-membered ring structure combined with the trifluoromethylsulfonyl group. This combination imparts unique reactivity and stability, making it a valuable compound in various applications .
属性
IUPAC Name |
1-(trifluoromethylsulfonyl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO4S/c6-5(7,8)14(12,13)9-1-3(2-9)4(10)11/h3H,1-2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXIELHKLNXPGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2376321.png)
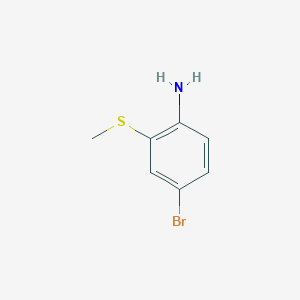
![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2376324.png)
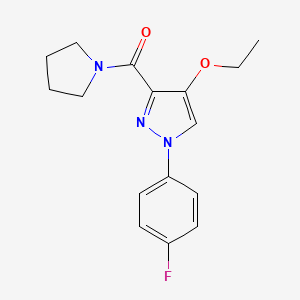
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2376328.png)
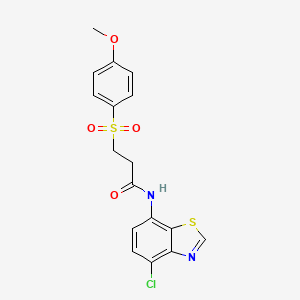
![3-[2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2376330.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2376332.png)
![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate](/img/structure/B2376333.png)
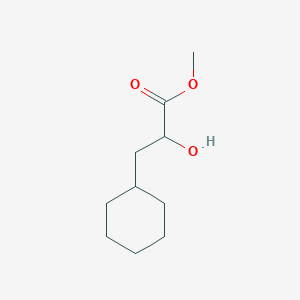
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2376337.png)
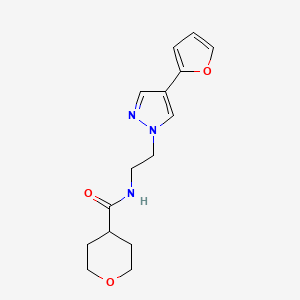
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate](/img/structure/B2376339.png)
![(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2376342.png)
